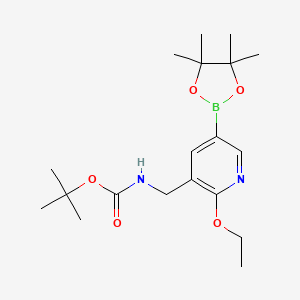![molecular formula C9H8BrN3O B6323106 [3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine CAS No. 937651-19-9](/img/structure/B6323106.png)
[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine
Overview
Description
“[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine” is a derivative of 1,3,4-oxadiazole . The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . Structures of this type have been successfully used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives involves various methods . For instance, 4-Bromophenylacetic acid and 3-nitrobenzoic acid were allowed to react with semicarbazide in the presence of phosphorus oxychloride followed by basification of the product with potassium hydroxide to give 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine .Molecular Structure Analysis
The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The chemical reactions of 1,3,4-oxadiazole derivatives are diverse and depend on the specific structure of the compound . For instance, the 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives showed an anti-inflammatory effect .Scientific Research Applications
4-BPOD has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of various compounds, including pharmaceuticals, dyes, and agrochemicals. Additionally, 4-BPOD has been used in the synthesis of a variety of biologically active molecules, such as inhibitors of enzymes and receptors, and in the development of drugs with anti-cancer, anti-inflammatory, and anti-viral activities. It has also been used in the synthesis of novel antibiotics and anti-tumor agents. Additionally, 4-BPOD has been used in the synthesis of a variety of heterocyclic compounds, such as quinolones, azoles, and pyridines.
Mechanism of Action
Target of Action
It is known that compounds with a similar structure, such as 1,3,4-oxadiazoles, have been successfully used in the treatment of various diseases in humans and animals . They exhibit a wide range of biological activities, including antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .
Mode of Action
It is known that 1,3,4-oxadiazole derivatives interact with their targets to exert their biological effects . The bromophenyl group in the compound may enhance its interaction with its targets, leading to changes in cellular processes.
Biochemical Pathways
It is known that 1,3,4-oxadiazole derivatives can affect various biochemical pathways due to their broad spectrum of biological activities . The downstream effects of these interactions can lead to changes in cellular processes and responses.
Result of Action
It is known that 1,3,4-oxadiazole derivatives can have a wide range of effects, including antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic effects .
Advantages and Limitations for Lab Experiments
The advantages of using 4-BPOD in laboratory experiments include its ease of synthesis, its availability, and its low cost. Additionally, 4-BPOD has been used in the synthesis of a variety of biologically active molecules, making it a useful tool for the development of new drugs. However, there are some limitations to using 4-BPOD in laboratory experiments. For example, its mechanism of action is not fully understood, and its effects on biochemical and physiological processes are not well known. Additionally, 4-BPOD is a volatile compound, which can make it difficult to work with in the laboratory.
Future Directions
There are a number of potential future directions for research on 4-BPOD. These include further investigation into its mechanism of action and its effects on biochemical and physiological processes. Additionally, further research is needed to explore the potential applications of 4-BPOD, such as its use in the synthesis of novel antibiotics and anti-tumor agents. Additionally, further research is needed to explore the potential of 4-BPOD as an inhibitor of enzymes and receptors, and as a tool for the development of new drugs. Finally, further research is needed to explore the potential of 4-BPOD as a tool for the synthesis of a variety of heterocyclic compounds, such as quinolones, azoles, and pyridines.
Synthesis Methods
4-BPOD can be synthesized in a variety of ways. One method involves the reaction of 4-bromophenol with sodium nitrite in the presence of acetic acid. This reaction produces an intermediate, which is then reacted with sodium hydroxide to form 4-BPOD. Another method involves the reaction of 4-bromophenol with sodium nitrite and sodium hydroxide in the presence of acetic acid. This reaction produces 4-BPOD directly. Additionally, 4-BPOD can be synthesized from the reaction of 4-bromophenol and sodium nitrite in the presence of sulfuric acid.
properties
IUPAC Name |
[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O/c10-7-3-1-6(2-4-7)9-12-8(5-11)14-13-9/h1-4H,5,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALIRJGXZFRXRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CN)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401236965 | |
| Record name | 3-(4-Bromophenyl)-1,2,4-oxadiazole-5-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401236965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
937651-19-9 | |
| Record name | 3-(4-Bromophenyl)-1,2,4-oxadiazole-5-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937651-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Bromophenyl)-1,2,4-oxadiazole-5-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401236965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Bromo-2-[[(t-butyldimethylsilyl)oxy]methyl]aniline](/img/structure/B6323061.png)










